molecular formula C22H18O2 B13898462 (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol

(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol

Cat. No.: B13898462
M. Wt: 314.4 g/mol
InChI Key: RSFIBRKJSPSKFZ-UHFFFAOYSA-N
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Description

(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol is an organic compound characterized by the presence of two naphthalene rings attached to an ethane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Reaction Conditions: The key step involves the formation of the ethane-1,2-diol backbone through a stereoselective reaction, often using chiral catalysts or reagents to ensure the (1R,2R) configuration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Automation: Utilizing automated systems for reaction monitoring and control to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol functional group can be oxidized to form diketones or other oxidized products.

    Reduction: Reduction reactions can convert the diol to other functional groups, such as alkanes.

    Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol: The enantiomer of the compound with different stereochemistry.

    1,2-Dinaphthylethane: A similar compound lacking the diol functional group.

    Naphthalene-1,2-diol: A simpler compound with a single naphthalene ring and a diol group.

Uniqueness

(1R,2R)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and the presence of two naphthalene rings, which confer distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol

InChI

InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H

InChI Key

RSFIBRKJSPSKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O

Origin of Product

United States

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